N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
Overview
Description
N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of an acetylphenyl group and a piperazine ring, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the reaction of 4-acetylphenylamine with 4-methylpiperazine in the presence of an acid binding agent. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and regulatory proteins .
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide can be compared with other similar compounds such as:
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific acetylphenyl and piperazine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-15(27)16-3-5-17(6-4-16)23-19(28)13-18-21(30)22-7-8-26(18)20(29)14-25-11-9-24(2)10-12-25/h3-6,18H,7-14H2,1-2H3,(H,22,30)(H,23,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNPSATKIPSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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